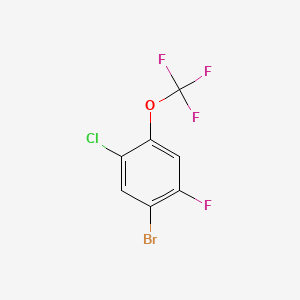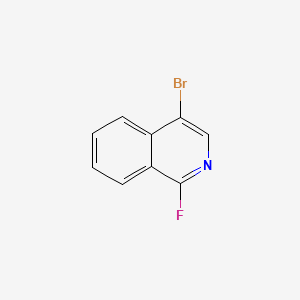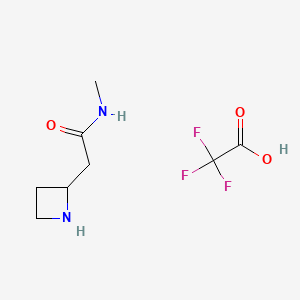
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H2BrClF4O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a trifluoromethoxy group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of a benzene derivative. For instance, starting with a benzene ring substituted with a trifluoromethoxy group, selective bromination, chlorination, and fluorination can be carried out under controlled conditions to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including halogen exchange reactions and electrophilic aromatic substitution. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are typically used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biphenyl derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Aplicaciones Científicas De Investigación
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms and the trifluoromethoxy group influences its electronic properties, making it a versatile intermediate in organic synthesis. The compound can participate in electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Bromo-4-chloro-2-fluorobenzene: This compound is similar but lacks the trifluoromethoxy group, making it less reactive in certain coupling reactions.
1-Bromo-2-chloro-5-fluoro-4-(trifluoromethoxy)benzene: This is another closely related compound with a different substitution pattern on the benzene ring.
1-Bromo-4-(trifluoromethoxy)benzene: This compound lacks the chlorine and fluorine atoms, resulting in different reactivity and applications.
Uniqueness: 1-Bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.
Propiedades
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-4(9)6(2-5(3)10)14-7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUANECCOIZXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.44 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)



![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)
![methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6608679.png)
![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)

![[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6608698.png)
![4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B6608699.png)
![2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride](/img/structure/B6608707.png)
![rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol](/img/structure/B6608714.png)

